4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
The compound 4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is an interesting chemical with a multifaceted structure and broad potential applications. With a backbone involving a 3-chloropyridinyl ether, a piperidine ring, and a benzenesulfonamide, this compound offers diverse reactive sites.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound often involves a multi-step reaction sequence:
Formation of the chloropyridinyl ether: This typically involves the reaction of 3-chloropyridine with an alcohol derivative under basic conditions.
Piperidine coupling: The chloropyridinyl ether is then reacted with piperidine using a suitable coupling agent such as a carbodiimide.
Sulfonamide formation: The final step involves the reaction of the piperidine derivative with benzenesulfonyl chloride under basic conditions to yield the desired sulfonamide.
Industrial production methods: In an industrial setting, these reactions would be scaled up using batch or continuous flow reactors, with careful control of reaction temperature, pressure, and solvent systems to optimize yield and purity.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions at the benzylic position or the piperidine ring.
Reduction: Reduction reactions can target the sulfonamide group or the pyridine ring.
Substitution: Both nucleophilic and electrophilic substitutions are possible, especially on the pyridine ring and benzenesulfonamide.
Common reagents and conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various halogenating agents or nucleophiles, depending on the substitution required.
Major products formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It has applications as a probe in the study of receptor-ligand interactions. Medicine: Potential therapeutic agent due to its unique structure. Industry: Used as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level, such as binding to specific proteins or receptors. The piperidine ring and sulfonamide moiety are critical for these interactions. The exact pathways and molecular targets would depend on the specific application, be it medicinal or industrial.
Comparison with Similar Compounds
4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate
3-chloropyridin-4-yl)-N-methylbenzenesulfonamide
4-(4-((2-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Uniqueness: This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The 3-chloropyridin-4-yl moiety, in particular, offers specificity in biological interactions that are not seen with many similar compounds.
There you have it, a comprehensive overview of this fascinating compound. What catches your interest the most about it?
Properties
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-22(2)28(25,26)16-5-3-14(4-6-16)19(24)23-11-8-15(9-12-23)27-18-7-10-21-13-17(18)20/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASTVYWYWRZTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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